molecular formula C14H10F3N5 B2498815 4-methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 860612-50-6

4-methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No. B2498815
CAS RN: 860612-50-6
M. Wt: 305.264
InChI Key: IMBWDLRQZYLUMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves condensation reactions, where amines react with compounds containing carbonyl groups under specific conditions to form the pyrimidine ring. For example, Lahmidi et al. (2019) described the synthesis of a novel pyrimidine derivative containing a 1,2,4-triazolo[1,5-a]pyrimidine ring, showcasing the versatility of pyrimidine chemistry in creating complex and biologically relevant molecules (Lahmidi et al., 2019). Such methodologies could be adapted for the synthesis of 4-methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-6-(trifluoromethyl)pyrimidine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often elucidated using X-ray crystallography, spectroscopic techniques such as NMR and IR, and computational methods like DFT calculations. These techniques allow for the detailed analysis of the molecule's geometry, electron distribution, and intermolecular interactions. For instance, Murugavel et al. (2014) performed structural characterization and DFT studies on a related pyrimidin-2-amine compound, providing insights into the molecule's conformation and electronic properties (Murugavel et al., 2014).

Chemical Reactions and Properties

Pyrimidine derivatives participate in various chemical reactions, including cyclocondensation, halogenation, and nucleophilic substitution, due to the reactive nature of the pyrimidine ring and the attached functional groups. Zanatta et al. (1998) reported the synthesis of trifluoromethylated pyrimidines, highlighting the chemical versatility of the pyrimidine core (Zanatta et al., 1998).

Scientific Research Applications

Optical Sensors and Biological Applications

Compounds containing heteroatoms like 4-methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-6-(trifluoromethyl)pyrimidine play a significant role in organic chemistry due to their diverse applications. Notably, derivatives of pyrimidine are extensively utilized in the development of optical sensors and have a wide range of biological and medicinal applications. The capability of pyrimidine derivatives to form coordination and hydrogen bonds renders them ideal candidates for sensing probes. This review covers various pyrimidine-based optical sensors, emphasizing the literature from 2005 to 2020, highlighting their applications in sensing materials alongside their biological significance (Jindal & Kaur, 2021).

Synthesis and Selectivity in Medicinal Chemistry

The synthesis and activity studies of compounds with tri- and tetra-substituted imidazole scaffolds, including pyrimidine-based derivatives, demonstrate their role as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. These selective inhibitors showcase a mechanism where the pyrimidine ring's modification enhances inhibitory activity and selectivity, indicating the importance of pyrimidine derivatives in the design and synthesis of kinase inhibitors. This review also discusses the structural aspects and the impact of substituting pyrimidine rings on the potency and selectivity of inhibitors (Scior et al., 2011).

Carcinogenic Compound Formation and Fate

The formation and fate of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a product of the Maillard reaction and lipid oxidation, illustrate the complex chemistry involving pyrimidine derivatives. This review aggregates evidence on how lipids and carbohydrates contribute to the formation and eventual fate of PhIP in foods, shedding light on the significant role of pyrimidine structures in understanding food toxicants and their interactions with different dietary components (Zamora & Hidalgo, 2015).

Antibacterial Activity Against Staphylococcus aureus

The study of 1,2,3-triazole and 1,2,4-triazole derivatives, including pyrimidine hybrids, has shown promising antibacterial activity against Staphylococcus aureus. These hybrids demonstrate potential in exerting dual or multiple mechanisms of antibacterial action, highlighting the versatility of pyrimidine and triazole combinations in developing novel anti-S. aureus agents. The review updates on the development of these hybrids, focusing on their efficacy against drug-resistant strains (Li & Zhang, 2021).

Optoelectronic Material Development

Quinazolines and pyrimidines are integral in synthesizing luminescent small molecules and chelate compounds for optoelectronic materials. Research on incorporating these heterocyclic structures into π-extended conjugated systems has proven valuable for creating novel materials for organic light-emitting diodes (OLEDs), image sensors, and dye-sensitized solar cells. This comprehensive review highlights the luminescent properties of these derivatives and their applications in the field of optoelectronics (Lipunova et al., 2018).

properties

IUPAC Name

4-methyl-2-(4-phenyltriazol-1-yl)-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5/c1-9-7-12(14(15,16)17)19-13(18-9)22-8-11(20-21-22)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBWDLRQZYLUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(N=N2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326594
Record name 4-methyl-2-(4-phenyltriazol-1-yl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819026
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-6-(trifluoromethyl)pyrimidine

CAS RN

860612-50-6
Record name 4-methyl-2-(4-phenyltriazol-1-yl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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